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Compound of Interest

Compound Name: T-3861174

Cat. No.: B14754603

An In-depth Technical Overview

Abstract

T-3861174 is a novel, potent, and selective small molecule inhibitor of prolyl-tRNA synthetase
(PRS). This document provides a comprehensive technical overview of the discovery,
mechanism of action, and preclinical development of T-3861174. The compound exhibits
significant anti-tumor activity in vitro and in vivo through a uniqgue mechanism involving the
activation of the GCN2-ATF4 stress response pathway, leading to programmed cell death in
cancer cells. This whitepaper details the pharmacological properties of T-3861174, including its
inhibitory potency, cellular activity, and efficacy in xenograft models, presenting key data in
structured tables and elucidating its mechanism through signaling pathway diagrams. Detailed
experimental protocols for the key assays are also provided to support further research and
development efforts by professionals in the field.

Introduction

Aminoacyl-tRNA synthetases (ARSSs) are essential enzymes responsible for the faithful
translation of the genetic code by catalyzing the attachment of specific amino acids to their
cognate tRNAs. Their fundamental role in protein synthesis has made them attractive targets
for the development of antimicrobial agents. However, the therapeutic potential of targeting
human ARSs for diseases such as cancer and fibrosis is an emerging area of research.[1]
Prolyl-tRNA synthetase (PRS), in particular, has been identified as a druggable target.[2][3][4]
T-3861174 is a recently identified inhibitor of PRS that has demonstrated promising anti-cancer
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properties.[1][5][6] This document serves as a technical guide to the preclinical discovery and
development of T-3861174.

Compound Profile

Property Value

Compound Name T-3861174
Synonyms T3861174, T 3861174
CAS Number 2209057-94-1
Molecular Formula C26H25FN602
Molecular Weight 472.52 g/mol

4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-
IUPAC Name 1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-
yl)benzyl)-6-methylpyridine-2-carboxamide[5]

Target Prolyl-tRNA Synthetase (PRS)

Mechanism of Action

T-3861174 exerts its anti-tumor effects by inhibiting prolyl-tRNA synthetase.[5][7][8][9] This
inhibition leads to an accumulation of uncharged tRNAPro, which is sensed by the kinase
General Control Nonderepressible 2 (GCN2). GCN2 is a key sensor of amino acid deprivation
and other cellular stresses. Upon activation, GCN2 phosphorylates the eukaryotic initiation
factor 2 alpha (elF20a), leading to a global reduction in protein synthesis but also the
preferential translation of specific mMRNAs, including that of the Activating Transcription Factor 4
(ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid synthesis,
stress response, and, under conditions of prolonged stress, apoptosis. The sustained activation
of the GCN2-ATF4 pathway by T-3861174 ultimately triggers programmed cell death in cancer
cells.[1][6]
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Caption: T-3861174 induced GCN2-ATF4 signaling pathway.

Preclinical Data
In Vitro Activity

T-3861174 demonstrates potent inhibitory activity against PRS and exhibits significant anti-

proliferative effects across various cancer cell lines.

Parameter Value Cell Line Reference
PRS Binding IC50 2.3nM - [71[8]
Cell Growth IC50 0.1 uM SK-MEL-2 [7][8]

In Vivo Efficacy

In preclinical xenograft models, T-3861174 has shown significant tumor growth inhibition
without causing severe toxicity, as indicated by the lack of significant body weight loss in the

treated animals.[7][8][9]
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Xenograft Model Efficacy Reference
Significant tumor growth

SK-MEL-2 o [71[8]
inhibition
Significant tumor growth

G-361 T [7]
inhibition
Significant tumor growth

HT-1080 [7]

inhibition

Experimental Protocols

PRS Inhibition Assay (ATP/PPi Exchange Method)

This assay measures the enzymatic activity of PRS by quantifying the exchange of
radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the

amino acid proline.

Workflow:

Reaction Mixture Preparation

T-3861174 (or Vehicle)

Separation and Detection

Scintillation Countin

Wash & Resuspend Pellet nting
of [32PJATP

pend Pelle
(contains [32P]ATP)

Add Activated Charcoal }—)

Centrifuge

Discard Supernatant
(contains free [32P]PPi)
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Caption: Workflow for the PRS ATP/PPi exchange inhibition assay.

Methodology:

Prepare a reaction buffer containing Tris-HCI, MgClz, KCI, and DTT.

Add recombinant human PRS enzyme, L-proline, ATP, and [32P]PPi to the buffer.
Introduce varying concentrations of T-3861174 or a vehicle control.

Initiate the reaction and incubate at 37°C for a defined period.

Stop the reaction by adding a quenching agent, such as perchloric acid.

Add activated charcoal to the mixture, which binds the radiolabeled ATP.
Centrifuge the samples to pellet the charcoal-ATP complex.

Remove the supernatant containing unincorporated [32P]PPi.

Wash the charcoal pellet to remove any remaining free pyrophosphate.
Resuspend the pellet and measure the radioactivity using a scintillation counter.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative activity of T-3861174 on cancer cell lines is determined using a standard

colorimetric assay, such as the MTT or WST assay.

Methodology:

Seed cancer cells (e.g., SK-MEL-2) in 96-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of T-3861174 or a vehicle control.
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 Incubate the cells for a specified period (e.g., 72 hours).

¢ Add the colorimetric reagent (e.g., MTT) to each well and incubate to allow for the formation
of formazan crystals by metabolically active cells.

e Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the IC50 value.

Future Directions

The preclinical data for T-3861174 are promising, suggesting its potential as a novel
therapeutic agent for cancer. Further studies are warranted to explore its efficacy in a broader
range of cancer types, to investigate its pharmacokinetic and pharmacodynamic properties in
more detail, and to conduct formal toxicology studies to support its advancement into clinical
trials. Additionally, the potential for T-3861174 in the treatment of fibrotic diseases, given the
implication of PRS in fibrosis, represents another exciting avenue for future research.[1]

Conclusion

T-3861174 is a potent and selective inhibitor of prolyl-tRNA synthetase with a well-defined
mechanism of action involving the induction of the GCN2-ATF4 stress response pathway. Its
significant anti-tumor activity in preclinical models highlights its potential as a first-in-class
therapeutic for oncology. The data and protocols presented in this technical guide provide a
solid foundation for researchers and drug development professionals to further explore and
develop T-3861174 and other PRS inhibitors as novel medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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